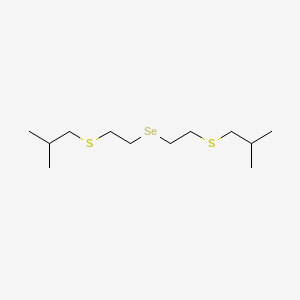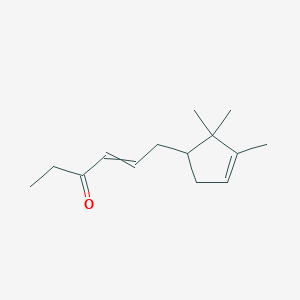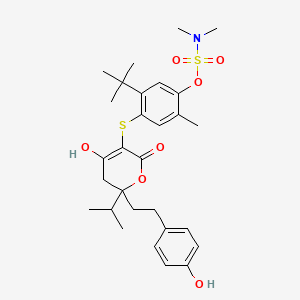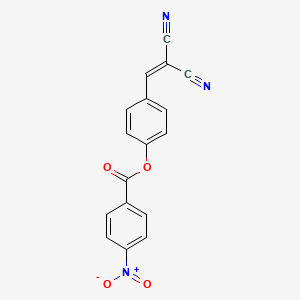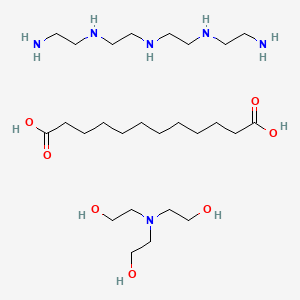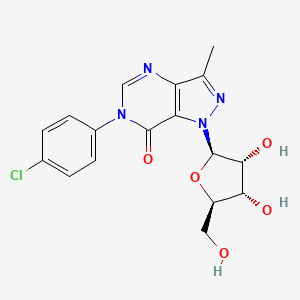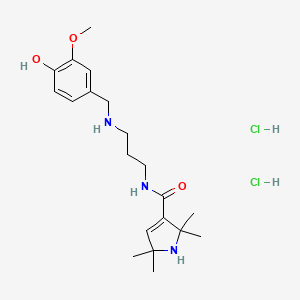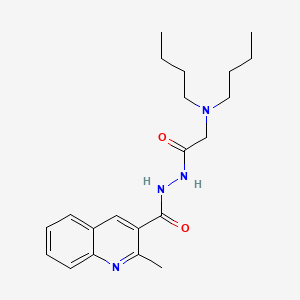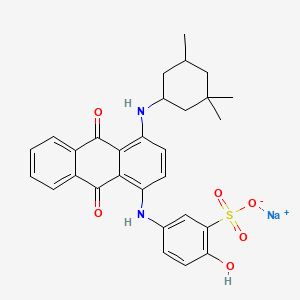
Sodium 5-((9,10-dihydro-9,10-dioxo-4-((3,3,5-trimethylcyclohexyl)amino)-1-anthryl)amino)-2-hydroxybenzenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may involve continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of more complex sulfonates, while reduction may yield simpler aromatic compounds.
Aplicaciones Científicas De Investigación
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and analytical chemistry.
Biology: In studies involving enzyme interactions and cellular processes.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- SODIUM 3,4-DIHYDROXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACENE-2-SULFINATE
- SODIUM 1-AMINO-4-({3-[(2-HYDROXYETHYL)SULFAMOYL]-4,5-DIMETHYLPHENYL}AMINO)-9,10-DIOXO-9,10-DIHYDROANTHRACENE-2-SULFONATE
Uniqueness
SODIUM 5-[[9,10-DIHYDRO-9,10-DIOXO-4-[(3,3,5-TRIMETHYLCYCLOHEXYL)AMINO]-1-ANTHRYL]AMINO]-2-HYDROXYBENZENESULFONATE is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its stability and versatility make it valuable in various research and industrial applications.
Propiedades
Número CAS |
79135-78-7 |
|---|---|
Fórmula molecular |
C29H29N2NaO6S |
Peso molecular |
556.6 g/mol |
Nombre IUPAC |
sodium;5-[[9,10-dioxo-4-[(3,3,5-trimethylcyclohexyl)amino]anthracen-1-yl]amino]-2-hydroxybenzenesulfonate |
InChI |
InChI=1S/C29H30N2O6S.Na/c1-16-12-18(15-29(2,3)14-16)31-22-10-9-21(30-17-8-11-23(32)24(13-17)38(35,36)37)25-26(22)28(34)20-7-5-4-6-19(20)27(25)33;/h4-11,13,16,18,30-32H,12,14-15H2,1-3H3,(H,35,36,37);/q;+1/p-1 |
Clave InChI |
ARPHWTDLOMEVJX-UHFFFAOYSA-M |
SMILES canónico |
CC1CC(CC(C1)(C)C)NC2=C3C(=C(C=C2)NC4=CC(=C(C=C4)O)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


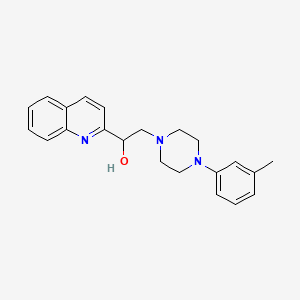
![2-[6-[2-(4-hydroxyphenyl)-3-methylindol-1-yl]hexylamino]ethyl N-[3-[4-[bis(2-chloroethyl)amino]phenyl]propyl]carbamate](/img/structure/B12723605.png)
